2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol
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Overview
Description
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with 3-methylphenol. The resulting azo compound is then reacted with ethanolamine to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The presence of chloro groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted products depend on the nucleophile used.
Scientific Research Applications
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol involves its interaction with molecular targets such as enzymes and receptors. The azo and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol
- 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol diacetate
Uniqueness
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and properties compared to similar compounds
Properties
CAS No. |
58528-60-2 |
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Molecular Formula |
C17H18Cl2N4O4 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C17H18Cl2N4O4/c1-11-8-12(22(4-6-24)5-7-25)2-3-16(11)20-21-17-14(18)9-13(23(26)27)10-15(17)19/h2-3,8-10,24-25H,4-7H2,1H3 |
InChI Key |
VJCRGIYTUNCUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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